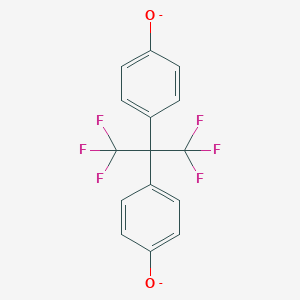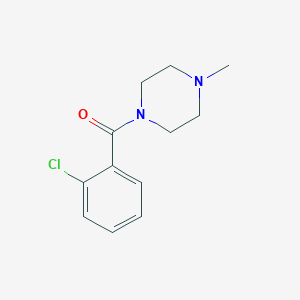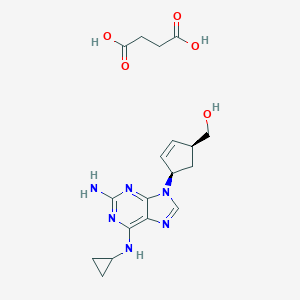![molecular formula C18H24ClNO4 B221382 Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate](/img/structure/B221382.png)
Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and learning and memory processes.
Mecanismo De Acción
Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate acts as a competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the influx of calcium ions. This leads to the inhibition of the NMDA receptor-mediated synaptic plasticity, which is crucial for learning and memory processes. This compound has also been shown to block the activation of the NMDA receptor by glutamate, which is a major neurotransmitter in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects on the brain. This compound has been shown to block the NMDA receptor-mediated synaptic plasticity in the hippocampus, which is essential for learning and memory processes. This compound has also been shown to have anticonvulsant and analgesic effects, which make it a potential therapeutic agent for the treatment of chronic pain and epilepsy. However, this compound has also been shown to have neurotoxic effects at high doses, which limit its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate has several advantages and limitations for lab experiments. One of the main advantages of this compound is its high potency and selectivity for the NMDA receptor, which makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological processes. However, this compound also has several limitations, including its neurotoxic effects at high doses, which limit its therapeutic potential. Additionally, this compound has a short half-life, which requires frequent dosing in experiments.
Direcciones Futuras
There are several future directions for research on Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate. One direction is to investigate the potential therapeutic effects of this compound in the treatment of chronic pain and epilepsy. Another direction is to develop new compounds that have similar or improved properties compared to this compound, such as longer half-life and reduced neurotoxicity. Additionally, further research is needed to understand the mechanisms underlying the neurotoxic effects of this compound and to develop strategies to mitigate these effects. Finally, research is needed to investigate the role of the NMDA receptor in other physiological and pathological processes, such as addiction and depression.
Métodos De Síntesis
Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate can be synthesized through a multi-step process, starting from 4-chlorophenol. The first step involves the formation of 4-chlorobenzyl chloride, which is then reacted with 2-methylpropanoyl chloride to form the corresponding 2-methylpropanoyl-4-chlorobenzyl chloride. The next step involves the reaction of this intermediate with piperidine-4-carboxylic acid to yield this compound. The final step involves the esterification of this compound with ethanol to obtain the ethyl ester of this compound.
Aplicaciones Científicas De Investigación
Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate has been extensively used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. This compound has been shown to block the NMDA receptor-mediated synaptic plasticity in the hippocampus, which is essential for learning and memory processes. This compound has also been used to investigate the mechanisms underlying the development of chronic pain, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C18H24ClNO4 |
|---|---|
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C18H24ClNO4/c1-4-23-16(21)13-9-11-20(12-10-13)17(22)18(2,3)24-15-7-5-14(19)6-8-15/h5-8,13H,4,9-12H2,1-3H3 |
Clave InChI |
CAUYJZADNAKQHJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
SMILES canónico |
CCOC(=O)C1CCN(CC1)C(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















